REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[C:12]([CH2:15][OH:16])[CH:13]=[CH:14][C:8]=2[CH:7]=1)=[O:5])C.C1CCN2C(=NCCC2)CC1>CO>[CH3:1][O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[C:12]([CH2:15][OH:16])[CH:13]=[CH:14][C:8]=2[CH:7]=1)=[O:5]
|
Name
|
|
Quantity
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9.45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)CO
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
CO
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Type
|
CUSTOM
|
Details
|
to stir for 2 d
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After concentration
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in EtOAc (800 mL)
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Type
|
WASH
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Details
|
washed with 1N HCl, water, saturated NaHCO3 and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(S1)C=C(C=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |